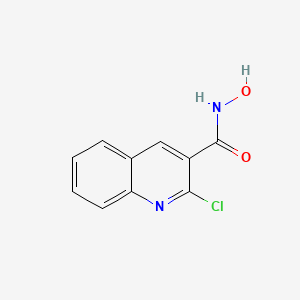

2-Chloro-n-hydroxyquinoline-3-carboxamide

Descripción

Foundational Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Pharmaceutical Science

The quinoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry, a term that denotes its ability to bind to a diverse range of biological targets and exhibit a wide array of pharmacological activities. nih.govacs.orgresearchgate.netnih.gov This versatility stems from its rigid, aromatic structure which provides a defined three-dimensional arrangement for substituent groups, and the presence of a nitrogen atom which can participate in hydrogen bonding and act as a basic center. researchgate.net The fusion of a benzene (B151609) and pyridine (B92270) ring creates a unique electronic distribution that can be readily modified through chemical synthesis, allowing for the fine-tuning of a compound's properties. researchgate.net

The significance of the quinoline scaffold is underscored by its presence in a multitude of approved drugs. acs.orgnih.gov From the early discovery of the antimalarial properties of quinine (B1679958) to modern anticancer agents, the quinoline core has been a consistent feature in successful therapeutic agents. nih.govresearchgate.net Its ability to undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, provides a robust platform for creating large libraries of derivatives for high-throughput screening, further cementing its foundational role in drug discovery and development. researchgate.net The inherent "druggability" of the quinoline scaffold, combined with well-established synthetic pathways, ensures its continued relevance and frequent use in the search for new medicines. researchgate.net

Academic Context and Diverse Biological Activities of Quinoline Derivatives

The quinoline nucleus is a cornerstone of academic and industrial research due to the extensive range of biological activities its derivatives have demonstrated. nih.govnih.gov The functionalization of the quinoline ring at various positions has led to the discovery of compounds with potent therapeutic potential across numerous disease areas. researchgate.netresearchgate.net Researchers have extensively synthesized and evaluated quinoline derivatives, revealing a remarkable spectrum of pharmacological effects. nih.gov

The diverse biological activities of quinoline derivatives are well-documented and include:

Anticancer: Many quinoline derivatives have been investigated as anticancer agents, with some acting as topoisomerase or kinase inhibitors. nih.govresearchgate.net

Antimalarial: The quinoline scaffold is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine. researchgate.net

Antibacterial: Quinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to quinoline and are widely used in clinical practice. researchgate.net

Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory properties. nih.govnih.gov

Antiviral: Research has explored the potential of quinoline compounds in combating various viral infections. nih.govrsc.org

Anticonvulsant and Neuroprotective: Some derivatives have been found to possess anticonvulsant and neuroprotective activities, suggesting their potential in treating neurological disorders. nih.govnih.gov

The table below summarizes the broad spectrum of biological activities associated with the quinoline scaffold, as reported in various research contexts.

| Biological Activity | Reference |

| Anticancer | nih.govresearchgate.netnih.govnih.gov |

| Antimalarial | researchgate.netresearchgate.netnih.gov |

| Antimicrobial/Antibacterial | nih.govresearchgate.netnih.govnih.gov |

| Anti-inflammatory | nih.govnih.govnih.gov |

| Antiviral | nih.govrsc.org |

| Anticonvulsant | researchgate.netnih.gov |

| Cardiovascular | nih.govnih.gov |

| Neuroprotective | nih.gov |

This wide range of activities has made the quinoline system a subject of continuous academic inquiry, with researchers constantly exploring new modifications to enhance potency and selectivity for various biological targets. acs.orgresearchgate.net

Specific Focus on Carboxamide Functionalization within Quinoline Systems

Among the various functional groups that can be appended to the quinoline scaffold, the carboxamide linkage (-CONH-) has proven to be a particularly effective strategy for enhancing pharmacological properties. researchgate.net The incorporation of a carboxamide group at different positions on the quinoline ring can significantly influence a molecule's binding affinity, solubility, and metabolic stability. This functionalization has been a key focus in the development of new therapeutic candidates, especially in the realm of oncology. researchgate.net

The table below presents examples of quinoline carboxamide derivatives and their investigated biological activities.

| Compound Class | Position of Carboxamide | Investigated Biological Activity | Reference |

| Quinoline-3-carboxamides (B1200007) | 3 | ATM Kinase Inhibition | |

| Quinoline-4-carboxamides | 4 | Antimalarial (PfEF2 Inhibition) | acs.org |

| 2-Chloroquinoline-3-carboxamides | 3 | Antibacterial | researchgate.net |

| 8-Hydroxyquinoline-2-carboxamides | 2 | Antiviral (H5N1) | nih.gov |

| Quinoline and Quinolone Carboxamides | Various | Anticancer | researchgate.net |

The strategic placement of the carboxamide group, combined with other substituents on the quinoline ring, allows for the creation of highly potent and selective molecules, making it a continued area of interest for medicinal chemists.

Rationale for Investigating 2-Chloro-N-hydroxyquinoline-3-carboxamide as a Subject of Academic Inquiry

The specific compound, 2-Chloro-N-hydroxyquinoline-3-carboxamide, represents a logical convergence of several structural motifs known to confer significant biological activity. The rationale for its investigation as a subject of academic inquiry is multi-faceted, stemming from the established properties of its constituent parts: the 2-chloroquinoline (B121035) core and the N-hydroxycarboxamide (hydroxamic acid) functional group.

The 2-Chloroquinoline-3-carbaldehyde (B1585622) Precursor: The synthesis of the target compound would likely proceed from a 2-chloroquinoline-3-carbaldehyde or a related carboxylic acid derivative. researchgate.netrsc.org The 2-chloro substituent is a versatile chemical handle, allowing for further synthetic modifications via nucleophilic substitution reactions, but it also electronically modifies the ring system, which can influence biological activity. researchgate.netrsc.org Research on 2-chloroquinoline-3-carbaldehydes has shown they are valuable synthons for creating a variety of fused heterocyclic systems. researchgate.netrsc.org

The Carboxamide Linkage at Position 3: As established, the carboxamide group is a critical pharmacophore. researchgate.net Specifically, placing it at the 3-position has led to the development of kinase inhibitors. This suggests that a carboxamide at this position on the quinoline ring is well-placed to interact with enzymatic targets.

The N-hydroxy (Hydroxamic Acid) Moiety: The N-hydroxycarboxamide group, commonly known as a hydroxamic acid (-CONHOH), is a key functional group in its own right and a well-known zinc-binding group. This property is central to the mechanism of action of several classes of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors. nih.gov The hydroxamic acid group chelates the zinc ion in the active site of these metalloenzymes, leading to their inhibition. nih.gov Research on quinoline-based hydroxamic acids has indeed shown them to be potent HDAC inhibitors with antiproliferative activity against cancer cells. nih.gov The N-hydroxy group is not just limited to HDAC inhibitors; it is found in a variety of bioactive molecules with applications ranging from antibacterial to anti-inflammatory. nih.gov

Therefore, the scientific rationale for investigating 2-Chloro-N-hydroxyquinoline-3-carboxamide is based on a clear hypothesis: the combination of a quinoline scaffold (a privileged structure) with a 2-chloro substituent and a 3-N-hydroxycarboxamide group could result in a potent and selective metalloenzyme inhibitor. The quinoline core would serve as a scaffold to orient the functional groups for optimal target binding, while the hydroxamic acid would act as the key metal-binding pharmacophore. Such a compound would be a prime candidate for screening as an anticancer agent (e.g., as an HDAC inhibitor) or for other therapeutic applications where metalloenzyme inhibition is a validated strategy.

Structure

3D Structure

Propiedades

Número CAS |

88518-90-5 |

|---|---|

Fórmula molecular |

C10H7ClN2O2 |

Peso molecular |

222.63 g/mol |

Nombre IUPAC |

2-chloro-N-hydroxyquinoline-3-carboxamide |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-7(10(14)13-15)5-6-3-1-2-4-8(6)12-9/h1-5,15H,(H,13,14) |

Clave InChI |

UCGZOENZDJZDHO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NO |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Chloro N Hydroxyquinoline 3 Carboxamide and Its Structural Analogues

Methodologies for the De Novo Construction of the Quinoline (B57606) Core

The initial and most critical phase in the synthesis is the construction of the quinoline ring system. Various methods, ranging from classical name reactions to modern enhanced protocols, can be employed to build this foundational scaffold.

Classical Cyclization Reactions for Substituted Quinolines

Several classical methods for quinoline synthesis have been established for over a century and remain fundamental in organic synthesis. nih.gov These reactions typically involve the condensation of anilines with carbonyl compounds followed by an acid-catalyzed cyclization. The choice of method often depends on the desired substitution pattern of the final quinoline product.

Key classical syntheses include:

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of an aniline (B41778) with a β-diketone, followed by an acid-catalyzed ring closure of the Schiff base intermediate. wikipedia.org The reaction mechanism involves the formation of an enamine, which then undergoes annulation in the presence of a strong acid like concentrated sulfuric acid. wikipedia.org

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.org The reaction proceeds via a Schiff base, and the cyclization step requires high temperatures, often around 250 °C, in an inert, high-boiling solvent like mineral oil to achieve high yields. nih.govwikipedia.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of acid to produce 2- and/or 4-substituted quinolines. nih.gov

Friedländer Synthesis: In this procedure, an ortho-substituted aniline, specifically a 2-aminobenzaldehyde (B1207257) or 2-aminoketone, reacts with a compound containing a reactive α-methylene group (such as another ketone or aldehyde) to form the quinoline ring. nih.gov The reaction is a condensation followed by a cyclodehydration and can be catalyzed by either acids or bases. nih.gov

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Synthesis Name | Reactants | Product Type |

|---|---|---|

| Combes | Aniline + β-Diketone | 2,4-Disubstituted Quinoline wikipedia.org |

| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinoline wikipedia.org |

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinoline nih.gov |

| Friedländer | o-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | 2,3-Substituted Quinoline nih.gov |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

While classical methods are robust, they often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering significant reductions in reaction times and improvements in product yields and purity. acs.orgresearchgate.net This enhancement is due to the rapid and uniform heating of the reaction mixture facilitated by microwave irradiation. researchgate.net

A notable example is the microwave-assisted Friedländer synthesis. A study demonstrated that the reaction of 2-aminobenzophenone (B122507) with a ketone in neat acetic acid under microwave irradiation at 160 °C produced the corresponding quinoline in excellent yield within just 5 minutes. nih.govcam.ac.uk In contrast, the unassisted reaction in an organic solvent required several days and resulted in very poor yields. nih.govcam.ac.uk Similarly, microwave irradiation has been successfully applied to Knoevenagel condensations for quinoline synthesis, proving much more efficient in terms of both time and yield compared to conventional heating. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several Days | Very Poor | nih.govcam.ac.uk |

| Microwave Irradiation (160 °C) | 5-10 minutes | Excellent (up to 94%) | nih.gov |

Vilsmeier-Haack Reaction as a Key Intermediate Step in Quinoline-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a highly versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It is particularly crucial for the synthesis of the direct precursor to the target molecule, 2-chloroquinoline-3-carbaldehyde (B1585622). ijsr.netiucr.orgresearchgate.netrsc.org

The reaction involves treating an N-arylacetamide (an acetanilide (B955) derivative) with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). researchgate.netrsc.org The process involves an electrophilic substitution followed by cyclization and chlorination to afford the 2-chloroquinoline-3-carbaldehyde structure in a single step. researchgate.net The reaction is generally heated, and yields are often good, particularly when the N-arylacetamide substrate contains electron-donating groups. researchgate.net The resulting 2-chloroquinoline-3-carbaldehyde is a versatile synthon where both the chloro and formyl groups can be subjected to further transformations. rsc.org

Strategies for the Formation of the N-Hydroxycarboxamide Moiety

Following the successful construction of the 2-chloroquinoline-3-carbaldehyde intermediate, the next phase involves the elaboration of the formyl group at the 3-position into the final N-hydroxycarboxamide moiety. This transformation typically proceeds via a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by coupling with hydroxylamine (B1172632).

Amide Bond Formation via Acid Chloride Intermediates

Direct amidation of a carboxylic acid with hydroxylamine is often inefficient. Therefore, the carboxylic acid group must first be "activated" to facilitate the reaction. A common and highly effective method for this activation is the conversion of the carboxylic acid into a more reactive acid chloride. youtube.com

To achieve this, the 2-chloroquinoline-3-carboxylic acid (obtained by oxidation of the corresponding 3-carbaldehyde) is treated with a chlorinating agent such as thionyl chloride (SOCl₂). youtube.comlibretexts.org This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the highly electrophilic 2-chloroquinoline-3-carbonyl chloride. khanacademy.org This acid chloride is a key reactive intermediate, primed for subsequent nucleophilic attack. youtube.com

Nucleophilic Substitution Reactions for Carboxamide Derivatization

The final step in the synthesis of 2-Chloro-N-hydroxyquinoline-3-carboxamide is the formation of the amide bond. This is achieved through a nucleophilic acyl substitution reaction. youtube.com The highly reactive 2-chloroquinoline-3-carbonyl chloride intermediate is treated with hydroxylamine (H₂NOH).

In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. youtube.com This addition forms an unstable tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. youtube.com A final deprotonation step, often facilitated by using an excess of hydroxylamine or another base to neutralize the HCl byproduct, yields the stable N-hydroxycarboxamide product. libretexts.org This reaction is the most common laboratory method for preparing amides due to its high efficiency and the high reactivity of the acid chloride starting material. libretexts.org

Specific Approaches for Introducing the N-Hydroxyl Functionality

The introduction of an N-hydroxyl group is a critical step in the synthesis of N-hydroxyquinoline carboxamides. While direct N-hydroxylation methods for 2-Chloro-N-hydroxyquinoline-3-carboxamide are not extensively detailed in available literature, relevant strategies can be inferred from the synthesis of analogous heterocyclic compounds.

One pertinent method involves a three-step procedure starting from a pyridine (B92270) amidoxime, which is converted to a pyridinehydroximoyl chloride. This intermediate can then react with various nucleophiles to generate N'-hydroxy-N-alkyl- or N'-hydroxy-N,N-dialkylpyridinecarboximidamides. researchgate.net This procedure has been shown to be effective for producing N'-hydroxy-N,N-dialkylpyridinecarboximidamides with substituents at various positions on the pyridine ring. researchgate.net A related two-step synthesis involves the initial formation of an N-alkylpyridinecarboximidamide, which subsequently reacts with hydroxylamine to yield the desired N'-hydroxy-N-alkylpyridinecarboximidamide. researchgate.net These methods, while demonstrated on pyridine systems, highlight a viable synthetic logic for constructing the N-hydroxy-carboxamide moiety that could potentially be adapted for the quinoline scaffold.

Targeted Synthesis and Derivatization of 2-Chloro-N-hydroxyquinoline-3-carboxamide

The targeted synthesis of 2-Chloro-N-hydroxyquinoline-3-carboxamide involves precise chemical transformations, optimization of reaction parameters, and effective purification.

The general reactivity of imidoyl chlorides suggests a plausible pathway for the synthesis of the target compound. jetir.orgnih.gov The imidoyl chloride intermediate would be expected to react with water, in a hydrolysis reaction, to yield the corresponding carboxamide. This transformation capitalizes on the electrophilic nature of the imidoyl chloride carbon, which is attacked by the nucleophilic oxygen of a water molecule, followed by elimination of hydrogen chloride to furnish the final amide product.

The optimization of reaction conditions is crucial for improving yield, reducing reaction times, and promoting environmentally benign chemical processes. A key area of development in the synthesis of quinoline derivatives is the use of ultrasound irradiation (sonochemistry) as an alternative to conventional thermal heating. nih.govnih.gov

Ultrasound-assisted synthesis offers several distinct advantages over traditional methods, including significantly shorter reaction times, increased product yields, and milder reaction conditions, which can minimize the formation of byproducts. researchgate.netrsc.org For instance, in the synthesis of hybrid quinoline-imidazole derivatives, ultrasound irradiation was found to decrease the reaction time for complexation by approximately 150-fold compared to conventional heating, thereby reducing energy consumption and the amount of solvent required. nih.gov

The benefits of sonication have been demonstrated in the synthesis of quinoline N-acylhydrazones, which are structurally similar to carboxamides. An acid-catalyzed condensation performed in an ultrasonic bath reduced reaction times from 15–45 minutes under conventional conditions to just 4–6 minutes, with slightly improved yields. mdpi.com This dramatic rate enhancement highlights the efficiency of ultrasound in promoting chemical transformations in this class of compounds.

The following table, based on data for the synthesis of piperidinyl-quinoline N-acylhydrazones, illustrates the typical improvements observed when using ultrasound-assisted methods compared to conventional heating. mdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Quinoline N-Acylhydrazones

| Compound | Conventional Yield (%) | Ultrasound Yield (%) | Conventional Time (min) | Ultrasound Time (min) |

|---|---|---|---|---|

| 8a | 80 | 85 | 15 | 4 |

| 8b | 82 | 86 | 20 | 5 |

| 8c | 85 | 90 | 25 | 5 |

| 8g | 84 | 88 | 30 | 6 |

| 9a | 81 | 84 | 20 | 4 |

| 9b | 83 | 87 | 25 | 5 |

These findings strongly suggest that ultrasound-assisted synthesis is a superior method for the efficient and rapid production of quinoline-carboxamide derivatives and related structures. nih.govmdpi.comresearchgate.net

The isolation and purification of 2-Chloro-N-hydroxyquinoline-3-carboxamide and its analogues are critical for obtaining a product of high purity. Standard procedures typically involve a combination of precipitation, extraction, and chromatography.

Following the completion of the reaction, a common initial step is to pour the reaction mixture into ice water, which often induces the precipitation of the crude product. researchgate.net The resulting solid can then be collected by filtration. ijsr.net For further purification, the crude solid is often dissolved in an appropriate organic solvent, such as ethyl acetate (B1210297), and washed sequentially with aqueous solutions. This can include a dilute acid wash (e.g., 1M HCl), a basic wash (e.g., saturated NaHCO₃ solution) to remove unreacted acidic or basic reagents, and a final wash with water. mdpi.com

After the extraction process, the organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. mdpi.com Final purification is typically achieved through one of two primary methods:

Recrystallization: The crude solid is dissolved in a hot solvent, such as ethyl acetate, and allowed to cool slowly, leading to the formation of pure crystals. ijsr.net

Column Chromatography: The crude material is purified on a silica (B1680970) gel column, using an eluent system such as a mixture of ethyl acetate and hexane, to separate the desired compound from impurities. researchgate.net

The purity of the final compound is confirmed using analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netchemijournal.com

General Synthetic Pathways for Closely Related Quinoline-Carboxamide Analogues

The synthesis of quinoline-carboxamide analogues, particularly those with halogen substituents, often employs robust and versatile multi-step pathways.

A widely utilized and effective method for the synthesis of halogenated quinoline-carboxamide derivatives is centered around the Vilsmeier-Haack reaction. chemijournal.com This multi-step sequence allows for the construction of the core quinoline ring system with key functional groups in place for further elaboration.

The typical synthetic pathway proceeds as follows:

Acetanilide Formation: The synthesis begins with the acetylation of a substituted aniline to form the corresponding N-arylacetamide. rsc.org

Vilsmeier-Haack Cyclization: The substituted acetanilide is then treated with a Vilsmeier reagent (typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). chemijournal.com This reaction accomplishes both cyclization and formylation, yielding a 2-chloroquinoline-3-carbaldehyde derivative. researchgate.netijsr.net The presence of electron-donating groups on the N-arylacetamide generally leads to good yields.

Oxidation to Carboxylic Acid: The aldehyde group at the C-3 position is subsequently oxidized to a carboxylic acid. researchgate.net

Amide Coupling: Finally, the 2-chloroquinoline-3-carboxylic acid is coupled with a variety of substituted anilines or other amines to form the desired N-substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives. researchgate.net

This synthetic route is highly adaptable, allowing for the introduction of various substituents on both the quinoline ring and the final carboxamide nitrogen, leading to a diverse library of halogenated analogues.

Table 2: Examples of Synthesized 2-Chloroquinoline-3-carbaldehyde Derivatives via Vilsmeier-Haack Reaction

| Starting Acetanilide | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Acetanilide | 2-chloroquinoline-3-carbaldehyde | 72 | 142-146 |

| 4-Hydroxyacetanilide | 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 66 | 125 |

| 4-Chloroacetanilide | 2,6-dichloroquinoline-3-carbaldehyde | 75 | 178-182 |

| 4-Bromoacetanilide | 6-bromo-2-chloroquinoline-3-carbaldehyde | 70 | 174 |

Data sourced from reference ijsr.net.

Synthesis of Hydroxylated Quinoline-Carboxamide Derivatives

The synthesis of hydroxylated quinoline-carboxamide derivatives, a class of compounds noted for their diverse biological activities, involves multi-step chemical transformations. These methodologies often begin with the construction of a quinoline core, followed by functional group manipulations to introduce the carboxamide and hydroxyl moieties. The synthesis of the specific target, 2-Chloro-N-hydroxyquinoline-3-carboxamide, and its analogues, such as those hydroxylated on the quinoline ring, can be achieved through strategic chemical pathways.

A prevalent and effective route for the synthesis of the 2-chloroquinoline-3-carboxamide scaffold commences with appropriately substituted acetanilides. This pathway typically involves a Vilsmeier-Haack reaction, which utilizes a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to cyclize the acetanilide into a 2-chloroquinoline-3-carbaldehyde intermediate. wikipedia.orgacs.org This reaction is a cornerstone in constructing the foundational quinoline ring system. rsc.org

Following the formation of the aldehyde, the next crucial step is its oxidation to the corresponding carboxylic acid. A common and efficient method for this transformation employs sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer, which selectively oxidizes the aldehyde group to a carboxylic acid without significantly affecting other functional groups on the quinoline ring. acs.org This yields the key intermediate, 2-chloroquinoline-3-carboxylic acid. researchgate.net

The final stage in the synthesis of the target molecule, 2-Chloro-N-hydroxyquinoline-3-carboxamide, involves the conversion of the carboxylic acid group into an N-hydroxycarboxamide (also known as a hydroxamic acid). While direct synthesis from the carboxylic acid is feasible, the process often requires the activation of the carboxylic acid to facilitate the reaction with hydroxylamine. One of the most straightforward and widely used methods for forming hydroxamic acids is the coupling of an activated carboxylic acid with hydroxylamine or its salts. wikipedia.orgnih.gov

Several established methods can be employed for this activation and coupling step:

Use of Coupling Agents: Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid. The activated intermediate is then reacted with hydroxylamine (NH₂OH) to form the desired N-hydroxycarboxamide. nih.gov This method is noted for its mild conditions.

Acyl Chloride or Ester Intermediate: The carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an ester (via Fischer esterification). These intermediates readily react with hydroxylamine to yield the final hydroxamic acid product. wikipedia.org

Mixed Anhydride Method: Activation can also be achieved by forming a mixed anhydride, for instance, by using ethyl chloroformate. This activated species then reacts with hydroxylamine to provide the hydroxamic acid. nih.gov

The general scheme for the synthesis of 2-Chloro-N-hydroxyquinoline-3-carboxamide is presented below.

Synthetic Scheme for 2-Chloro-N-hydroxyquinoline-3-carboxamide

Step 1: Vilsmeier-Haack Reaction

2-Chloroquinoline-3-carbaldehyde → 2-Chloroquinoline-3-carboxylic acid (Reagents: NaClO₂, NaH₂PO₄, n-butanol/water)

2-Chloroquinoline-3-carboxylic acid → 2-Chloro-N-hydroxyquinoline-3-carboxamide (Reagents: e.g., EDC, HOBt, NH₂OH·HCl, base in DMF)

Sophisticated Spectroscopic and Analytical Characterization of 2 Chloro N Hydroxyquinoline 3 Carboxamide and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govoatext.com

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different proton and carbon environments within a molecule.

In the ¹H NMR spectrum of 2-Chloro-N-hydroxyquinoline-3-carboxamide, distinct signals are expected for the protons of the quinoline (B57606) ring and the amide and hydroxyl groups. The aromatic protons on the quinoline core typically resonate in the downfield region (δ 7.0-9.0 ppm). Specifically, the H4 proton is expected to appear as a sharp singlet at a significantly downfield chemical shift (around δ 8.9 ppm) due to the anisotropic effects of the adjacent carbonyl group and the nitrogen atom. chemijournal.com The protons H5, H6, H7, and H8 would appear as multiplets in the aromatic region. chemijournal.com The amide (NH) and hydroxyl (OH) protons are exchangeable and their signals can be broad, appearing at a variable chemical shift, often confirmed by a D₂O exchange experiment where the peaks disappear. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the carboxamide group is characteristically found far downfield (δ 160-170 ppm). The carbon atoms of the quinoline ring will have distinct chemical shifts; for instance, C2, being bonded to both chlorine and nitrogen, would be significantly deshielded. researchgate.netijpsdronline.com Aromatic and heterocyclic carbons typically appear in the δ 120-150 ppm range. nih.govscielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chloro-N-hydroxyquinoline-3-carboxamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~8.9 (s) | C4: ~120-125 |

| H5 | ~7.8 (m) | C5: ~128-130 |

| H6 | ~7.6 (m) | C6: ~127-129 |

| H7 | ~7.9 (m) | C7: ~132-134 |

| H8 | ~7.7 (m) | C8: ~126-128 |

| NH | Variable, broad | C2: ~148-152 |

| OH | Variable, broad | C3: ~135-140 |

| - | - | C=O: ~160-165 |

| - | - | C4a: ~145-148 |

| - | - | C8a: ~138-142 |

Note: Values are estimations based on data for analogous structures. Actual values may vary. 's' denotes singlet, 'm' denotes multiplet.

While 1D NMR identifies the environments of nuclei, 2D NMR techniques are indispensable for assembling the molecular structure by revealing through-bond and through-space connectivities. nih.govresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 2-Chloro-N-hydroxyquinoline-3-carboxamide, COSY would show correlations between adjacent protons on the benzene (B151609) portion of the quinoline ring (H5-H6, H6-H7, H7-H8), confirming their sequence. ijpsdronline.comresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). nih.govscielo.br Each proton signal is correlated to the signal of the carbon it is attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons (ⁿJCH). researchgate.netresearchgate.net This is crucial for piecing together the molecular skeleton. Key expected correlations would include the H4 proton to the C2, C3, and C=O carbons, and the amide proton to the C=O and C3 carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This helps in confirming the carbon types assigned from other NMR data. uvic.ca

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. nih.gov For 2-Chloro-N-hydroxyquinoline-3-carboxamide (C₁₀H₇ClN₂O₂), the calculated monoisotopic mass is approximately 222.02 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include:

Loss of the hydroxyl group (·OH).

Cleavage of the amide C-N bond.

Loss of the entire N-hydroxycarboxamide side chain to give a 2-chloroquinoline (B121035) fragment.

Loss of the chlorine atom (·Cl).

Characteristic fragmentation of the quinoline ring system. dtic.mil

The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of 2-Chloro-N-hydroxyquinoline-3-carboxamide is expected to show several characteristic absorption bands.

O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the hydroxamic acid, with the broadness resulting from hydrogen bonding. libretexts.orglibretexts.orgspectroscopyonline.com

N-H Stretching: A moderate absorption band around 3300-3100 cm⁻¹ corresponding to the N-H stretch of the amide group.

C=O Stretching: A strong, sharp absorption band in the range of 1680-1640 cm⁻¹ is indicative of the amide carbonyl (Amide I band). libretexts.org

C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system. chemijournal.com

C-O Stretching: A band in the 1320-1210 cm⁻¹ region can be attributed to the C-O stretch of the carboxylic acid-like group. spectroscopyonline.com

C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching vibration in the 850-550 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for 2-Chloro-N-hydroxyquinoline-3-carboxamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Amide (N-H) | Stretching | 3300 - 3100 | Moderate |

| Carbonyl (C=O) | Stretching | 1680 - 1640 | Strong |

| Aromatic Ring (C=C/C=N) | Stretching | 1600 - 1450 | Medium-Weak |

| Carbon-Oxygen (C-O) | Stretching | 1320 - 1210 | Medium |

| Carbon-Chlorine (C-Cl) | Stretching | 850 - 550 | Medium-Strong |

Elemental Analysis (EA) for Confirmation of Compound Purity and Stoichiometry

Elemental analysis (EA) is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental stoichiometry and high purity. chemijournal.com

For 2-Chloro-N-hydroxyquinoline-3-carboxamide, with the molecular formula C₁₀H₇ClN₂O₂, the theoretical elemental composition is calculated as follows:

Table 3: Theoretical Elemental Composition of C₁₀H₇ClN₂O₂

| Element | Symbol | Atomic Mass | Percentage (%) |

| Carbon | C | 12.01 | 53.95% |

| Hydrogen | H | 1.01 | 3.18% |

| Chlorine | Cl | 35.45 | 15.92% |

| Nitrogen | N | 14.01 | 12.58% |

| Oxygen | O | 16.00 | 14.37% |

Experimental results from an elemental analyzer that fall within ±0.4% of these theoretical values are generally considered to confirm the proposed structure and indicate a high level of sample purity. chemijournal.com

In Depth Biological Activity and Mechanistic Investigations of 2 Chloro N Hydroxyquinoline 3 Carboxamide

Antitubercular Activity and Mechanistic Insights

The quinoline (B57606) scaffold is a critical pharmacophore in the development of new antitubercular agents, with research exploring various derivatives for their efficacy against Mycobacterium tuberculosis (MTB).

Numerous studies have demonstrated the in vitro effectiveness of quinoline derivatives against MTB. A series of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives showed moderate to good antitubercular activity against the ATCC-25177 strain of Mycobacterium tuberculosis. nih.govresearchgate.net Similarly, novel carboxamide derivatives of 2-quinolones have exhibited potent activity when tested against MTB. scispace.com

Another related compound, cloxyquin (5-chloroquinolin-8-ol), has shown excellent in vitro activity against nine standard strains and 150 clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govresearchgate.net Further research into 2-(quinoline-4-yloxy)acetamides has led to the identification of potent agents against both drug-sensitive and drug-resistant MTB strains. nih.gov A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were also synthesized and found to be promising inhibitors of M. tuberculosis H37Rv.

The minimum inhibitory concentration (MIC) is a key measure of a compound's potency. For derivatives structurally related to 2-chloroquinoline-3-carboxamide (B1625466), a range of MIC values against MTB has been reported. Some compounds with electron-donating groups, such as hydroxy or amino substitutions, showed significant potency. For instance, certain 2-quinolone carboxamide derivatives displayed MICs as low as 3.125 µg/mL. scispace.com Cloxyquin was found to be particularly potent, with MIC values for 150 clinical isolates ranging from 0.062 to 0.25 µg/mL, and an MIC₉₀ of 0.25 µg/mL. nih.govresearchgate.net In another study, synthesized [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives that featured two halogen atoms in their phenyl rings exhibited an MIC of 50 μg/mL. nih.govresearchgate.net

Table 1: Reported MIC Values of Related Quinoline Derivatives Against Mycobacterium tuberculosis

| Compound Class | Specific Derivative Example(s) | MIC (µg/mL) | MTB Strain(s) |

| 2-Quinolone Carboxamides | AJQC5 (4-N(CH₃)₂) | 3.125 | M. tuberculosis |

| 2-Quinolone Carboxamides | AJQC4 (2-OH), AJQC6 (2-NH₂) | 6.25 | M. tuberculosis |

| [(2-chloroquinolin-3-yl)methyl] thiocarbamides | 3g, 3h, 4g, 4h (dihalogenated) | 50 | M. tuberculosis ATCC-25177 |

| 5-Chloroquinolin-8-ol (Cloxyquin) | Not Applicable | 0.062 - 0.25 | 150 Clinical Isolates |

| 5-chloro-2-(thiophen-2-yl)-dihydroquinoline-carboxamides | Five different analogues | 3.12 | M. tuberculosis H37Rv |

The mechanisms of action and potential resistance pathways for quinoline derivatives are diverse. For some 2-(quinoline-4-yloxy)acetamides, evidence suggests they target the cytochrome bc₁ complex, a critical component of the electron transport chain in MTB. nih.gov The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model for a set of 2-chloroquinoline (B121035) derivatives has been undertaken to better understand the structural features essential for antimycobacterial activity, which can help in designing compounds that may circumvent existing resistance mechanisms. nih.gov

Broader Biological Activity Spectrum of Related Quinoline-Carboxamide Derivatives

The quinoline-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

Quinoline-3-carboxamide (B1254982) derivatives have shown significant potential as anticancer agents through various mechanisms. arabjchem.org One prominent mechanism is the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation. nih.gov For example, novel 2-aminoquinoline-3-carboxamide (B1276296) derivatives have been synthesized as potent inhibitors of the platelet-derived growth factor receptor (PDGFR), with three compounds showing superior in vitro cytotoxicity against the MCF-7 breast cancer cell line compared to the standard drug imatinib. neuroquantology.com Another set of quinoline-3-carboxamides (B1200007) was identified as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway, showing promising cytotoxicity against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines. nih.gov

Other mechanisms include the disruption of microtubule formation. Derivatives of quinoline have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, exhibiting submicromolar antiproliferative activities. Additionally, the inhibition of topoisomerase enzymes, which are vital for DNA replication, is another established anticancer mechanism for quinoline derivatives. nih.govarabjchem.org The quinoline-3-carboxamide derivative Roquinimex (also known as linomide) was investigated as an immunomodulatory agent that also inhibits angiogenesis, although it failed in phase III clinical trials due to toxicity. Another derivative, tasquinimod, was found to be effective in the early stages of tumor development.

Table 2: Anticancer Activities of Representative Quinoline-Carboxamide Derivatives

| Compound Class/Name | Cancer Cell Line(s) | Proposed Mechanism of Action |

| 2-Aminoquinoline-3-carboxamides | MCF-7 (Breast) | Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) |

| Quinoline-3-carboxamides | HCT116, MDA-MB-468, MDA-MB-231 | Inhibition of Ataxia-Telangiectasia Mutated (ATM) Kinase |

| Quinoline Derivatives | Various | Tubulin Polymerization Inhibition (Colchicine Binding Site) |

| Quinoline Derivatives | Various | Topoisomerase Inhibition |

| Roquinimex (Linomide) | Not specified in source | Immunomodulation, Angiogenesis Inhibition |

| Tasquinimod | Not specified in source | Effective in early tumor development |

The quinoline carboxamide scaffold is a versatile backbone for the development of new antimicrobial agents. nih.govbiointerfaceresearch.com

Antibacterial Activity: Derivatives have demonstrated a broad spectrum of activity. Studies on quinoline-3-carboxamide derivatives revealed moderate to good activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium. researchgate.net In one study, certain compounds were found to be more active than the standard antibiotic ciprofloxacin (B1669076) against S. typhimurium. researchgate.net Another study synthesized a series of 2-chloro-N-phenylquinoline-4-carboxamides and tested their efficacy, showing that some derivatives could inhibit the growth of E. coli at a concentration of 2.0 mg/ml and Staphylococcus aureus at 1.5 mg/ml. researchgate.net The antibacterial action of some quinolone derivatives is linked to their ability to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to cell death. semanticscholar.org Molecular docking studies have supported these mechanisms, showing strong binding affinities of quinoline complexes to enzymes like E. coli DNA gyrase and S. aureus tyrosyl-tRNA synthetase. nih.gov

Antifungal Activity: Quinoline derivatives have also been evaluated for their effectiveness against fungal pathogens. nih.gov Research has shown that certain quinoline derivatives exhibit excellent activity against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Candida neoformans, with reported MIC values of 12.5 µg/mL or 25 µg/mL for the most active compounds. nih.gov

Table 3: Antimicrobial Activity of Representative Quinoline-Carboxamide Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC or other) |

| Quinoline-3-carboxamide derivatives | S. typhimurium (Gram-negative) | More active than ciprofloxacin |

| Quinoline-3-carboxamide derivatives | E. coli, K. pneumoniae (Gram-negative) | Moderate to good activity |

| 2-Chloro-N-phenylquinoline-4-carboxamides | E. coli (Gram-negative) | MIC: 2.0 mg/ml |

| 2-Chloro-N-phenylquinoline-4-carboxamides | S. aureus (Gram-positive) | MIC: 1.5 mg/ml |

| Quinoline derivatives | A. flavus (Fungus) | MIC: 12.5 µg/mL |

| Quinoline derivatives | A. niger, C. neoformans (Fungi) | MIC: 25 µg/mL |

Antimalarial Activities: Targeting Plasmodium falciparum and Multistage Efficacy

The quinoline nucleus is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. mdpi.comdoi.org Modifications to the quinoline scaffold are a key strategy to combat the spread of drug-resistant Plasmodium falciparum, the most lethal species of the malaria parasite. doi.orgnih.gov While direct studies on 2-Chloro-N-hydroxyquinoline-3-carboxamide are not extensively detailed in the provided research, the antimalarial potential of closely related quinoline derivatives is well-established.

Research into new antimalarial agents has explored various modifications of the quinoline ring. For instance, the synthesis of 3-substituted chloroquine (CQ) derivatives has been reported, with some compounds showing activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. scholaris.ca Specifically, derivatives with electron-withdrawing groups at the 4-position of an aroylamide substituent at the 3-position of the quinoline ring demonstrated IC50 values in the same order of magnitude as CQ itself against the 3D7 strain. scholaris.ca

Furthermore, hybrid molecules incorporating the 7-chloroquinoline (B30040) core have been investigated. A series of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives exhibited mild to moderate activity against the chloroquine-sensitive RKL-2 strain of P. falciparum. doi.org Another class of compounds, 3-hydroxy-propanamidines, which bear some structural resemblance to quinoline-based antimalarials, have shown potent, single-digit nanomolar inhibition of both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov These findings collectively suggest that the quinoline carboxamide scaffold is a promising framework for developing new antimalarial agents, although specific efficacy data for 2-Chloro-N-hydroxyquinoline-3-carboxamide, particularly concerning multistage activity, requires further direct investigation.

Antiviral Properties: Focus on Anti-HIV-1 Integrase Inhibition and Related Viral Targets

The 2-Chloro-N-hydroxyquinoline-3-carboxamide scaffold has emerged as a significant structure in the development of antiviral agents, particularly as an inhibitor of HIV-1 integrase (IN). HIV-1 integrase is a critical enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. nih.gov

Compounds structurally similar to 2-Chloro-N-hydroxyquinoline-3-carboxamide, specifically bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov A crucial feature of these inhibitors is the hydroxylamide group, which forms the central part of a metal-chelating triad. nih.gov The removal of this hydroxylamide group leads to a significant loss of inhibitory potency, highlighting its essential role in the mechanism of action. nih.gov These inhibitors have demonstrated high potency against viral vectors carrying both wild-type integrase and major raltegravir-resistant integrase mutants. nih.gov

The broader class of 4-hydroxyquinoline-3-carboxamides has also been patented for use as antiviral agents against herpesviral infections, such as human cytomegalovirus, indicating a wider spectrum of antiviral potential for this chemical family. wipo.intgoogle.com The diverse biological activities of quinoline derivatives, including anti-HIV properties, have been noted in several reviews. researchgate.net The development of quinoline-containing drugs like Elvitegravir, an approved anti-HIV-1 therapy, further underscores the importance of this scaffold in antiviral drug design. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, Cholesterol Esterase, Carbonic Anhydrase)

The therapeutic potential of 2-Chloro-N-hydroxyquinoline-3-carboxamide and its analogs extends to the inhibition of several key enzyme families.

Protein Kinase Inhibition Derivatives of N-substituted 4-hydroxy-2-quinolone-3-carboxamide have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways that regulate cell proliferation and survival. researchgate.netnih.gov Specifically, a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were found to be selective inhibitors of the mutant H1047R form of PI3Kα versus the wild-type enzyme. nih.gov This inhibitory activity is believed to be the basis for their observed anticancer effects. researchgate.netnih.gov

Cholesterol Esterase Inhibition Inhibitors of pancreatic cholesterol esterase are sought after for their potential to limit the absorption of dietary cholesterol. nih.gov While the provided literature details inhibitors of this enzyme, such as 6-chloro-3-(1-ethyl-2-cyclohexyl)-2-pyrone, a direct link or activity data for 2-Chloro-N-hydroxyquinoline-3-carboxamide against cholesterol esterase is not specified. nih.govnih.gov

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in numerous physiological processes, including pH regulation. tandfonline.comnih.gov Various isoforms of human carbonic anhydrase (hCA) are targets for different therapeutic applications. nih.gov Novel quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of four human isoforms: hCA I, hCA II, hCA IV, and hCA IX. tandfonline.com These compounds inhibited hCA I, II, and IV in the low to high nanomolar range. tandfonline.com For instance, one derivative exhibited potent inhibition of hCA I and hCA II with KI values of 61.9 nM and 33.0 nM, respectively. tandfonline.com The inhibition mechanism for this class of compounds typically involves the coordination of a zinc ion within the enzyme's active site. acs.org

| Enzyme Target | Inhibitor Class | Reported Activity (KI / IC50) | Reference |

|---|---|---|---|

| hCA I | 8-substituted quinoline-2-carboxamides | 61.9 nM - 8126 nM | tandfonline.com |

| hCA II | 8-substituted quinoline-2-carboxamides | 33.0 nM - 8759 nM | tandfonline.com |

| hCA IV | 8-substituted quinoline-2-carboxamides | 657.2 nM - 6757 nM | tandfonline.com |

| PI3Kα (mutant H1047R) | N-phenyl 4-hydroxy-2-quinolone-3-carboxamides | Identified as selective inhibitors | nih.gov |

Elucidation of Molecular Targets and Associated Biochemical Pathways

The biological activities of 2-Chloro-N-hydroxyquinoline-3-carboxamide and its analogs can be traced to their interaction with specific molecular targets, which in turn modulates key biochemical pathways.

The most clearly defined molecular targets include:

HIV-1 Integrase: The N-hydroxyamide moiety is crucial for chelating divalent metal ions (typically Mg2+) in the enzyme's active site, which is essential for the strand transfer step of viral DNA integration into the host genome. nih.gov By inhibiting this enzyme, the compound effectively halts the HIV replication cycle.

Phosphoinositide 3-Kinase α (PI3Kα): This enzyme is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. researchgate.net By inhibiting PI3Kα, particularly mutant forms, quinolone-3-carboxamide derivatives can downregulate this entire pathway. nih.gov This leads to a reduction in the phosphorylation of Akt (pAKT), a downstream effector, thereby disrupting signals that promote cell proliferation, survival, and metastasis. researchgate.net

Carbonic Anhydrases (hCA I, II, IV): The primary interaction is with the zinc metallo-ion in the active site of these enzymes. acs.orgfrontiersin.org Inhibition of these enzymes disrupts their fundamental role in the reversible hydration of CO2, which affects pH homeostasis and other vital physiological and pathological processes. tandfonline.comnih.gov

Investigations into the Cellular and Molecular Mechanisms of Action

The interaction of 2-Chloro-N-hydroxyquinoline-3-carboxamide derivatives with their molecular targets triggers distinct cellular and molecular responses.

Mechanism of Anticancer Activity: The inhibition of the PI3K/Akt pathway by N-substituted-4-hydroxy-2-quinolone-3-carboxamides has profound effects on cancer cells. A significant reduction in the phosphorylation of AKT has been observed in MCF-7 and HCT-116 cancer cell lines following treatment with these compounds. researchgate.net The PI3K/Akt pathway normally promotes cell survival by inhibiting pro-apoptotic proteins such as BAD. researchgate.net By blocking this pathway, the quinolone derivatives effectively disinhibit apoptosis, leading to programmed cell death in cancer cells. This pro-apoptotic effect has been confirmed by flow cytometry analysis using Annexin V/PI staining. researchgate.net

Mechanism of Anti-HIV Activity: The molecular mechanism of HIV-1 integrase inhibition is based on the metal-chelating properties of the N-hydroxyamide functional group. nih.gov This group forms a stable complex with the metal cofactors in the enzyme's catalytic core, preventing the binding of the viral DNA substrate and inhibiting the strand transfer reaction. This action is highly specific and is a validated strategy for controlling HIV-1 replication. nih.gov

Inferred Antimalarial Mechanism: For many quinoline-based antimalarials like chloroquine, the primary mechanism involves accumulation in the parasite's acidic food vacuole and interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion. scholaris.ca It is plausible that 2-Chloro-N-hydroxyquinoline-3-carboxamide could act through a similar pathway, potentially utilizing its metal-chelating properties to interact with the iron in heme, thereby preventing its polymerization into non-toxic hemozoin.

Comprehensive Structure Activity Relationship Sar Studies of 2 Chloro N Hydroxyquinoline 3 Carboxamide Analogues

Impact of Substituents on the Quinoline (B57606) Ring System on Biological Potency and Selectivity

The quinoline ring is a versatile scaffold in drug discovery, and its substitution pattern plays a pivotal role in determining the biological activity of its derivatives. nih.govresearchgate.net Studies on related quinolone-3-carboxamide structures reveal that modifications to the quinoline ring can significantly influence their anticancer and antimicrobial activities.

For instance, in a series of quinolone-3-carboxamide derivatives evaluated as VEGFR-2 inhibitors, it was observed that the nature of the substituent at the C6-position of the quinoline ring had a direct impact on cytotoxic activity. nih.gov A comparison between 6-chloro and 6-fluoroquinolone analogues demonstrated that the 6-chloro derivatives generally exhibited more potent anticancer activity. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical for interaction with the target enzyme.

Furthermore, research on other quinoline derivatives has shown that the presence of a halogen atom at the C6-position can enhance the lipophilicity of the molecule, which may contribute to increased cell permeability and, consequently, improved biological activity. nih.gov The introduction of electron-donating groups on the quinoline ring has also been found to contribute to the antibacterial activity of some quinoline-3-carboxamide (B1254982) derivatives. researchgate.net

The following table summarizes the impact of C6-substituents on the cytotoxic activity of certain quinolone-3-carboxamide analogues against the HepG2 cancer cell line.

| Compound ID | C6-Substituent | Terminal Phenyl Substituent | IC50 (µM) against HepG2 |

| 10i | Cl | 4-isopropyl | 1.60 |

| 10p | F | 4-isopropyl | 8.14 |

| 10d | Cl | 2-CH3 | 1.07 |

| 10m | F | 2-CH3 | 13.01 |

| 10e | Cl | 4-F | 0.88 |

| 10n | F | 4-F | 2.88 |

Data sourced from a study on quinolone-3-carboxamide based VEGFR-2 inhibitors. nih.gov

Significance of the N-Hydroxycarboxamide Moiety for Biological Activity

The N-hydroxycarboxamide group, also known as a hydroxamic acid, is a key functional group in a variety of biologically active compounds. Its significance often lies in its ability to chelate metal ions, which is a crucial mechanism for the inhibition of several metalloenzymes. nih.gov In the context of anticancer drug design, the N-hydroxycarboxamide moiety is a well-established pharmacophore for histone deacetylase (HDAC) inhibitors. nih.gov

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their aberrant activity is linked to the development of cancer. The hydroxamic acid group in HDAC inhibitors coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition. nih.gov This inhibition results in the accumulation of acetylated histones, which in turn leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

While direct studies on the role of the N-hydroxycarboxamide in 2-Chloro-N-hydroxyquinoline-3-carboxamide are limited, its presence suggests that this compound may exert its biological effects through the inhibition of metalloenzymes like HDACs. The development of non-hydroxamate LpxC inhibitors highlights the efforts to find alternatives to this moiety due to potential toxicities, underscoring its potent but sometimes problematic nature. nih.gov

Role of Halogenation (Specifically Chlorine at Position 2) in Modulating Activity

The introduction of halogen atoms into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. researchgate.net The chlorine atom at the C2-position of the quinoline ring in 2-Chloro-N-hydroxyquinoline-3-carboxamide is expected to have a significant impact on its electronic and conformational properties.

The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. researchgate.net In the case of quinoline derivatives, halogenation has been shown to be crucial for their biological activity in some instances. nih.gov For example, 3D-QSAR studies on a series of 2-chloroquinoline (B121035) derivatives as antitubercular agents have been conducted to establish the importance of the 2-chloroquinoline nucleus as a pharmacophore. researchgate.net

Effects of Side Chain Modifications (e.g., Alkyl, Aryl, Heterocyclic Attachments) on Pharmacological Profiles

The side chain attached to the carboxamide nitrogen of the quinoline-3-carboxamide scaffold provides a crucial point for diversification and optimization of pharmacological properties. Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic parameters.

In a study of quinolone-3-carboxamide derivatives as VEGFR-2 inhibitors, various substituents on the terminal phenyl ring of the side chain were explored. nih.gov The results indicated that the nature of these substituents played a critical role in the cytotoxic activity. For instance, compounds with a para-isopropyl group or a para-fluoro substituent on the terminal phenyl ring showed enhanced activity. nih.gov

The following table presents the cytotoxic activity of quinolone-3-carboxamide analogues with different side chain modifications against the HepG2 cancer cell line.

| Compound ID | C6-Substituent | Terminal Phenyl Substituent | IC50 (µM) against HepG2 |

| 10a | Cl | H | 4.60 |

| 10c | Cl | 4-CH3 | 4.14 |

| 10d | Cl | 2-CH3 | 1.07 |

| 10e | Cl | 4-F | 0.88 |

| 10i | Cl | 4-isopropyl | 1.60 |

| 10o | F | 3-CF3 | 2.76 |

Data sourced from a study on quinolone-3-carboxamide based VEGFR-2 inhibitors. nih.gov

These findings underscore the importance of the electronic and steric properties of the side chain in determining the biological activity. The ability to introduce a wide range of alkyl, aryl, and heterocyclic moieties at this position offers a powerful tool for fine-tuning the pharmacological profile of 2-Chloro-N-hydroxyquinoline-3-carboxamide analogues.

Identification of Key Pharmacophoric Elements for Optimal Biological Activity

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. nih.gov Identifying the key pharmacophoric elements of 2-Chloro-N-hydroxyquinoline-3-carboxamide analogues is crucial for designing more potent and selective compounds. Based on the available SAR data from related structures, several key features can be proposed.

A pharmacophore model for related antioxidant quinoline derivatives has been developed, which includes features like an aromatic ring and hydrogen bond acceptors. nih.gov For 2-Chloro-N-hydroxyquinoline-3-carboxamide, the essential pharmacophoric elements likely include:

The Quinoline Scaffold: This forms the core of the molecule and provides a rigid framework for the attachment of other functional groups. The aromatic nature of the ring system is likely important for π-π stacking interactions with the target protein. nih.gov

The C2-Chloro Group: This halogen atom can act as a key interaction point, potentially through halogen bonding, and influences the electronic properties of the quinoline ring.

The C3-N-Hydroxycarboxamide Moiety: This group is a critical pharmacophoric feature, likely acting as a metal-chelating group (e.g., for zinc in HDACs) and a hydrogen bond donor/acceptor.

The Substituent on the Carboxamide Nitrogen: The nature of the group attached to the amide nitrogen is crucial for modulating activity and selectivity. This part of the molecule can be tailored to fit into specific pockets of the target protein.

A comprehensive pharmacophore model would require more extensive SAR data and computational modeling studies on a series of 2-Chloro-N-hydroxyquinoline-3-carboxamide analogues.

Strategies for Lead Compound Optimization based on SAR Data

Lead optimization is the process of refining the structure of a lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net Based on the SAR insights from related quinoline-3-carboxamide and quinolinehydroxamic acid derivatives, several strategies can be proposed for the optimization of 2-Chloro-N-hydroxyquinoline-3-carboxamide as a lead compound.

Modification of the Quinoline Ring: Systematic substitution at various positions of the quinoline ring (e.g., C5, C6, C7, C8) with different functional groups (e.g., halogens, alkyl, alkoxy) can be explored to enhance potency and selectivity. The finding that 6-chloro substitution is often superior to 6-fluoro suggests that exploring other halogens or electron-withdrawing groups at this position could be fruitful. nih.gov

Variation of the Side Chain: The side chain attached to the carboxamide nitrogen is a key area for modification. A library of analogues with diverse alkyl, aryl, and heterocyclic side chains can be synthesized and evaluated to identify the optimal substituent for a given biological target. The promising activity of compounds with para-substituted phenyl rings suggests that further exploration of this region is warranted. nih.gov

Computational Modeling: The use of computational tools such as molecular docking and 3D-QSAR can help in rationalizing the observed SAR and in designing new analogues with improved activity. researchgate.netmdpi.com These methods can provide insights into the binding mode of the compounds and help in prioritizing the synthesis of the most promising derivatives.

By employing these lead optimization strategies, it should be possible to develop more potent and selective drug candidates based on the 2-Chloro-N-hydroxyquinoline-3-carboxamide scaffold.

Advanced Computational Chemistry and Theoretical Investigations of 2 Chloro N Hydroxyquinoline 3 Carboxamide

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is crucial for understanding the binding affinity and mode of interaction between a potential drug and its biological target.

In a typical study, the 3D structure of 2-Chloro-N-hydroxyquinoline-3-carboxamide would be docked into the active site of a relevant protein target (e.g., an enzyme or receptor implicated in a disease). The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. The docking score, a value representing the binding free energy, would be calculated to estimate the binding affinity. For instance, studies on similar quinoline (B57606) carboxamides have explored their interactions with targets like phosphatidylinositol 3-kinase (PI3Kα) and human carbonic anhydrase. mdpi.comthaiscience.info

Interactive Table: Hypothetical Molecular Docking Results This table is illustrative and not based on actual experimental data for the specified compound.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|---|

| Protein Kinase A | 1ATP | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| EGFR Tyrosine Kinase | 2J6M | -9.2 | MET793, ASP855 | Hydrogen Bond, π-π Stacking |

| Leishmania NMT | 1IID | -7.9 | TYR217, LEU329 | Hydrophobic |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

For 2-Chloro-N-hydroxyquinoline-3-carboxamide, DFT studies would provide insights into its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. The MEP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential metabolic reactions or intermolecular interactions. nanobioletters.comnih.gov

Interactive Table: Hypothetical DFT-Calculated Parameters This table is illustrative and not based on actual experimental data for the specified compound.

| Parameter | Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Electron-donating ability |

| Energy of LUMO | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Polarity and solubility |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. An MD simulation would model the movements and conformational changes of 2-Chloro-N-hydroxyquinoline-3-carboxamide, both in solution and when bound to a biological target.

This technique is used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex over nanoseconds, researchers can observe how the ligand settles into the binding pocket and the stability of its interactions. Key metrics like the root-mean-square deviation (RMSD) are calculated to evaluate the stability of the system. espublisher.com

In Silico Screening for Novel Analogues with Desired Biological Profiles

In silico (or virtual) screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific drug target. Starting with the 2-Chloro-N-hydroxyquinoline-3-carboxamide scaffold, researchers could screen for analogues with modifications predicted to enhance binding affinity or improve pharmacokinetic properties. This process accelerates the discovery of new lead compounds by prioritizing which derivatives to synthesize and test experimentally. nih.govnih.gov

Mechanistic Computational Analysis of Biological Pathways

Computational methods can be used to model how a compound might influence entire biological pathways. By integrating docking results, electronic properties, and known protein-protein interactions, researchers can build computational models to hypothesize the mechanism of action of 2-Chloro-N-hydroxyquinoline-3-carboxamide. For example, if the compound is shown to inhibit a particular kinase, pathway analysis could predict the downstream effects on cell signaling cascades involved in processes like cell proliferation or inflammation.

Future Directions in Research and Therapeutic Implications of 2 Chloro N Hydroxyquinoline 3 Carboxamide

Rational Design and Synthesis of Next-Generation Therapeutic Agents Based on the Scaffold

The 2-Chloro-N-hydroxyquinoline-3-carboxamide scaffold offers a robust platform for the rational design of new therapeutic agents. The core structure presents multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Key to this approach is the understanding of the structure-activity relationships (SAR) that govern the biological effects of these molecules.

Research on related quinoline-3-carboxamide (B1254982) derivatives has demonstrated that modifications at various positions of the quinoline (B57606) ring and the carboxamide side chain can significantly impact their therapeutic activity. For instance, the introduction of different substituents on the N-phenyl ring of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has been shown to modulate their inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. researchgate.net Similarly, studies on quinoline-3-carboxamide derivatives as inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial protein in the DNA damage response pathway, have highlighted the importance of the electronic properties of substituents for cytotoxicity against cancer cells. nih.gov

Future rational design strategies for 2-Chloro-N-hydroxyquinoline-3-carboxamide will likely focus on:

Modification of the N-hydroxy group: This group is critical for the molecule's potential metal-chelating properties and interaction with metalloenzymes. Systematic replacement or modification of this group could lead to enhanced target specificity and reduced off-target effects.

Substitution on the quinoline ring: The chloro group at the 2-position is a key feature, but further substitutions on the benzene (B151609) ring of the quinoline nucleus could improve potency and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can influence the molecule's electronic distribution and binding affinity to target proteins.

Diversification of the carboxamide moiety: The amide bond provides a point for the introduction of various functionalities, including different aryl and alkyl groups. This can be exploited to optimize interactions with the target protein's binding pocket and to improve physicochemical properties such as solubility and membrane permeability.

Computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts, allowing for the in-silico prediction of binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogs. nih.gov

Exploration of Undiscovered Biological Targets and Disease Applications

While much of the research on quinoline-3-carboxamides (B1200007) has focused on their anticancer potential as kinase inhibitors, the unique structural features of 2-Chloro-N-hydroxyquinoline-3-carboxamide suggest a broader range of biological activities. The N-hydroxyamide moiety, in particular, is a known metal-chelating group, which opens up the possibility of targeting metalloenzymes involved in various pathological processes.

Potential undiscovered biological targets and disease applications include:

Metalloenzymes: Many enzymes crucial for the survival of pathogenic microorganisms and the progression of diseases like cancer contain metal ions in their active sites. The chelation of these metal ions by 2-Chloro-N-hydroxyquinoline-3-carboxamide could lead to enzyme inhibition. This suggests potential applications as antibacterial, antifungal, or antiviral agents. nih.gov

Neurodegenerative Diseases: The dysregulation of metal ion homeostasis is a hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The metal-chelating properties of 8-hydroxyquinoline (B1678124) derivatives have been explored for their neuroprotective effects. nih.gov By analogy, 2-Chloro-N-hydroxyquinoline-3-carboxamide could be investigated for its potential to modulate metal-induced neurotoxicity.

Inflammatory Disorders: Certain inflammatory pathways are mediated by metalloproteinases. The ability to chelate metal ions could confer anti-inflammatory properties to this scaffold.

Neglected Tropical Diseases: The quinoline scaffold is the basis for several antimalarial drugs. researchgate.net There is a pressing need for new drugs against other neglected tropical diseases, and the unique properties of 2-Chloro-N-hydroxyquinoline-3-carboxamide make it a candidate for screening against parasites like Leishmania and Trypanosoma. nih.gov

Systematic screening of this compound against a wide range of biological targets, including those relevant to infectious diseases and neuroinflammation, is warranted to uncover its full therapeutic potential.

Development of Advanced Synthetic Methodologies for Library Generation and Diversification

The efficient synthesis of a diverse library of 2-Chloro-N-hydroxyquinoline-3-carboxamide analogs is crucial for comprehensive SAR studies and the identification of lead compounds. Traditional synthetic methods, while effective, can be time-consuming and labor-intensive. The development of advanced synthetic methodologies will be key to accelerating the drug discovery process.

Key synthetic strategies include:

The Vilsmeier-Haack Reaction: This reaction is a cornerstone for the synthesis of the 2-chloroquinoline-3-carbaldehyde (B1585622) precursor from acetanilides. lookchem.com Optimization of this reaction for a broader range of substituted acetanilides will be important for generating diverse quinoline cores.

Modern Coupling Reactions: The final step in the synthesis of the carboxamide derivatives typically involves the coupling of the quinoline-3-carboxylic acid with an appropriate amine. The use of modern coupling reagents can improve yields and broaden the scope of compatible functional groups. lookchem.com

Combinatorial and Flow Chemistry: Combinatorial chemistry techniques allow for the rapid synthesis of large libraries of compounds by systematically combining different building blocks. nih.gov Flow chemistry, where reactions are carried out in a continuously flowing stream, offers advantages in terms of safety, scalability, and reaction control, and is well-suited for the production of compound libraries. thieme-connect.de The application of these high-throughput synthetic methods will enable the rapid generation and screening of a vast chemical space around the 2-Chloro-N-hydroxyquinoline-3-carboxamide scaffold.